tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
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Overview
Description
Tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is an intricate molecule characterized by its unique structural components, which include a thiadiazole ring, pivalamido groups, and a carbamate moiety. Its synthesis and subsequent applications in various scientific domains make it a compound of considerable interest in modern research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: : Starting with the requisite precursors, the thiadiazole ring is often synthesized via a cyclization reaction involving hydrazides and thiocarbonyl compounds.
Introduction of the Pivalamido and Pivaloyl Groups:
Carbamate Formation: : The final step generally involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
While the compound is mainly prepared in laboratory settings for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, involving batch reactors and optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or corresponding reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the aromatic phenyl ring and the carbamate moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents like bromine or chlorine, along with appropriate catalysts.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced alcohol forms of the pivaloyl groups.
Substitution Products: : Halogenated derivatives of the phenyl ring or modified carbamate structures.
Scientific Research Applications
The scientific research applications of this compound span multiple fields:
Chemistry: : Utilized in the synthesis of complex molecules, it serves as a building block in organic chemistry and medicinal chemistry.
Biology: : Investigated for its potential interactions with biological molecules and its ability to modulate biochemical pathways.
Medicine: : Explored for its pharmacological properties, particularly in drug discovery and development.
Industry: : Applied in the development of new materials, including polymers and advanced composites.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The specific effects of tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate are determined by its interactions at the molecular level:
Binding to Enzymes: : The compound can bind to various enzymes, altering their activity.
Interaction with Receptors: : It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Molecular Targets and Pathways Involved
Enzymatic Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Receptor Modulation: : Acts on G-protein coupled receptors or tyrosine kinase receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness
tert-Butyl (S)-((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate vs. 2-phenyl-5-pivalamido-3-pivaloyl-thiadiazole: : The addition of the carbamate group provides additional functionality and potential for further chemical modification.
tert-Butyl (S)-((2-phenyl-5-pivalamido-thiadiazol-2-yl)methyl)carbamate:
tert-Butyl (S)-((2-phenyl-thiadiazol-2-yl)methyl)carbamate: : Simplified structure with fewer functional groups, resulting in different chemical behavior and uses.
Each of these compounds shares structural elements with this compound but differs in their functional groups, leading to unique properties and applications.
Properties
IUPAC Name |
tert-butyl N-[[(2S)-3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUSPJJCNJSEP-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NN([C@@](S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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